molecular formula C20H12F2O2 B1166018 N-(5-Aminopentyl)acetamide hydrochloride CAS No. 102029-76-5

N-(5-Aminopentyl)acetamide hydrochloride

Cat. No.: B1166018
CAS No.: 102029-76-5
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monoacetylcadaverine (hydrochloride) is synthesized from cadaverine through an acetylation reactionThe reaction typically occurs in the nuclear and microsomal fractions of isolated mouse brain .

Industrial Production Methods: While specific industrial production methods for monoacetylcadaverine (hydrochloride) are not well-documented, the general approach would involve large-scale acetylation of cadaverine under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Monoacetylcadaverine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Monoacetylcadaverine (hydrochloride) has several scientific research applications, including:

Mechanism of Action

Monoacetylcadaverine (hydrochloride) exerts its effects through its interaction with various molecular targets and pathways. It is formed from cadaverine via acetylation, which modifies its chemical properties and biological activity. The exact mechanism by which it affects biological systems is still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: Monoacetylcadaverine (hydrochloride) is unique due to its specific acetylation pattern, which distinguishes it from other derivatives of cadaverine. This modification alters its chemical and biological properties, making it a distinct compound with unique applications and effects.

Properties

IUPAC Name

N-(5-aminopentyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVIMPWXPUYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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